Cas no 1263400-55-0 (6-(1-Ethoxyethenyl)pyrimidin-4-amine)

6-(1-Ethoxyethenyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- EN300-803561
- SCHEMBL1159252
- ZFFIWBABZKFNJK-UHFFFAOYSA-N
- 1263400-55-0
- 6-(1-ethoxyvinyl)pyrimidin-4-amine
- 6-(1-ethoxyethenyl)pyrimidin-4-amine
- 6-(1-Ethoxyethenyl)pyrimidin-4-amine
-
- インチ: 1S/C8H11N3O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3,(H2,9,10,11)
- InChIKey: ZFFIWBABZKFNJK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(=C)C1C=C(N)N=CN=1
計算された属性
- せいみつぶんしりょう: 165.090211983g/mol
- どういたいしつりょう: 165.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 61Ų
6-(1-Ethoxyethenyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803561-0.1g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-803561-1.0g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-803561-10.0g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-803561-5.0g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-803561-0.5g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-803561-2.5g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-803561-0.05g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-803561-0.25g |
6-(1-ethoxyethenyl)pyrimidin-4-amine |
1263400-55-0 | 95.0% | 0.25g |
$708.0 | 2025-03-21 |
6-(1-Ethoxyethenyl)pyrimidin-4-amine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
6-(1-Ethoxyethenyl)pyrimidin-4-amineに関する追加情報
Recent Advances in the Study of 6-(1-Ethoxyethenyl)pyrimidin-4-amine (CAS: 1263400-55-0): A Promising Compound in Chemical Biology and Pharmaceutical Research
6-(1-Ethoxyethenyl)pyrimidin-4-amine (CAS: 1263400-55-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This pyrimidine derivative has shown potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have focused on its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and potential clinical applications.
The compound's unique structure, featuring an ethoxyethenyl group at the 6-position of the pyrimidine ring, contributes to its ability to interact with specific biological targets. Recent research has demonstrated its efficacy in modulating key signaling pathways involved in cancer, inflammation, and infectious diseases. Notably, its role as a selective inhibitor of certain protein kinases has been a focal point of several studies, highlighting its potential as a targeted therapeutic agent.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of 6-(1-Ethoxyethenyl)pyrimidin-4-amine derivatives. The study revealed that subtle modifications to the ethoxyethenyl moiety could significantly enhance the compound's binding affinity and selectivity for specific kinase targets. These findings open new avenues for the design of more potent and selective kinase inhibitors with improved pharmacokinetic properties.
Another recent investigation, published in Bioorganic & Medicinal Chemistry Letters, focused on the compound's potential as an anti-inflammatory agent. The study demonstrated that 6-(1-Ethoxyethenyl)pyrimidin-4-amine could effectively inhibit the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential application in treating inflammatory disorders. The researchers also identified the molecular targets involved in this anti-inflammatory activity, providing a foundation for further drug development.
From a synthetic chemistry perspective, recent advances have been made in the efficient production of 6-(1-Ethoxyethenyl)pyrimidin-4-amine and its derivatives. A 2024 paper in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces production costs, making the compound more accessible for both research and potential clinical applications. This development is particularly significant given the growing interest in this compound class.
Looking forward, the unique properties of 6-(1-Ethoxyethenyl)pyrimidin-4-amine position it as a promising scaffold for further drug discovery efforts. Current research directions include exploring its potential in combination therapies, developing prodrug formulations to improve bioavailability, and investigating its application in targeted drug delivery systems. As these studies progress, we anticipate seeing more translational research bridging the gap between basic science and clinical applications for this intriguing compound.
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